molecular formula C10H19N3 B6353189 1-Heptyl-1H-pyrazol-4-amine CAS No. 1152512-32-7

1-Heptyl-1H-pyrazol-4-amine

Cat. No.: B6353189
CAS No.: 1152512-32-7
M. Wt: 181.28 g/mol
InChI Key: FSSCKLHBFDPDOI-UHFFFAOYSA-N
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Description

1-Heptyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The heptyl group attached to the nitrogen atom at position 1 and the amino group at position 4 make this compound unique and interesting for various applications.

Scientific Research Applications

1-Heptyl-1H-pyrazol-4-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of heptyl hydrazine with 1,3-diketones or β-keto esters can yield the desired pyrazole derivative . The reaction typically requires a catalyst such as acetic acid and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Nitro-pyrazoles.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated pyrazoles.

Comparison with Similar Compounds

Uniqueness: 1-Heptyl-1H-pyrazol-4-amine is unique due to its heptyl group, which enhances its lipophilicity and potential interactions with lipid membranes. This structural feature may contribute to its distinct biological activities and applications compared to other pyrazole derivatives.

Properties

IUPAC Name

1-heptylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-2-3-4-5-6-7-13-9-10(11)8-12-13/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSCKLHBFDPDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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